molecular formula C16H24N2O2 B3941448 N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No.: B3941448
M. Wt: 276.37 g/mol
InChI Key: IIJYNMNZMFTBEF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a synthetic propanamide derivative characterized by a 4-methoxyphenyl group attached to the amide nitrogen and a 3-methylpiperidinyl moiety at the propanamide’s third carbon. The methoxy group enhances lipophilicity and metabolic stability, while the methyl-substituted piperidine may influence receptor binding through steric and electronic effects.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYNMNZMFTBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Piperidine-Containing Propanamides

Compounds with piperidine or substituted piperidine moieties demonstrate varied bioactivities influenced by substituent placement:

  • (E)-3-(Piperidin-1-yl)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)propanamide (7b) :

    • Structure : Piperidinyl group with acryloyl phenyl and 4-methoxyphenyl.
    • Activity : Exhibits antibiofilm activity with an IC50 of 8.6 ± 0.22 µM, attributed to the acryloyl group enhancing membrane interaction .
    • Comparison : The main compound’s 3-methylpiperidinyl group may improve target selectivity compared to 7b’s unsubstituted piperidine, as methyl groups can modulate steric hindrance and binding pocket compatibility.
  • 3-Chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide: Structure: Chloro and piperidinylsulfonyl substituents. Comparison: The absence of a sulfonyl group in the main compound may reduce off-target interactions but limit solubility compared to this derivative.

Aryl-Substituted Propanamides

Aryl groups influence pharmacokinetics and target affinity:

  • N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) :

    • Structure : Sulfonyl and oxadiazolyl groups.
    • Activity : LOX (lipoxygenase) inhibition, likely due to sulfonyl’s electron-withdrawing effects .
    • Comparison : The main compound’s methoxyphenyl group may offer better metabolic stability than 8a’s sulfonyl moiety, which is prone to enzymatic cleavage.
  • 7’-(3’,4’-Dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide: Structure: Propenamide backbone with dihydroxyphenyl and methoxyphenethyl groups. Activity: Anti-complement activity (CH50: 0.12–0.33 g·L⁻¹) due to polyphenolic interactions . Comparison: Saturation of the propenamide to propanamide (as in the main compound) could reduce reactivity while maintaining hydrogen-bonding capacity.

Heterocyclic-Substituted Propanamides

Heterocycles modulate solubility and binding specificity:

  • 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide :

    • Structure : Pyrazolyl and hydroxyphenyl groups.
    • Activity : Unspecified, but pyrazole rings often confer kinase inhibition .
    • Comparison : The main compound’s piperidine ring may offer stronger basicity (pKa ~11) than pyrazole (pKa ~1–2), affecting ionization and membrane permeability.
  • 3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide: Structure: Thiazolidinone and thiazolyl groups. Activity: Likely antimicrobial due to thiazole’s role in disrupting bacterial enzymes . Comparison: The main compound’s simpler structure lacks thiazole’s metabolic liabilities (e.g., glutathione conjugation) but may have reduced target specificity.

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as coupling the 4-methoxyphenylamine moiety with a 3-(3-methylpiperidin-1-yl)propanoyl chloride intermediate. Key steps include amide bond formation under anhydrous conditions using coupling agents like EDC/HOBt. Reaction parameters such as temperature (0–25°C), solvent choice (e.g., DCM or THF), and catalyst presence are critical for maximizing yield (73–85%) and purity. Thin-layer chromatography (TLC) and NMR are used to monitor progress and confirm intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for confirming the molecular structure, particularly the methoxyphenyl and methylpiperidinyl groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) ensures purity (>95%). X-ray crystallography (via SHELX software) may resolve stereochemical ambiguities .

Q. How do structural features like the 3-methylpiperidinyl group influence physicochemical properties?

The 3-methylpiperidinyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Its conformational flexibility may facilitate interactions with hydrophobic enzyme pockets. Compared to unsubstituted piperidine analogs, the methyl group increases metabolic stability by sterically hindering cytochrome P450 oxidation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved bioactivity?

SAR studies highlight that substituting the 3-methyl group on the piperidine ring with bulkier alkyl chains (e.g., ethyl or isopropyl) reduces target affinity, likely due to steric clashes. Conversely, replacing the methoxyphenyl with a nitro- or fluorophenyl group enhances binding to G-protein-coupled receptors (e.g., σ-1 receptors) by 3–5 fold. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations validate these trends .

Q. What mechanisms underpin the compound’s biological activity, and how are they experimentally validated?

Hypothesized mechanisms include antagonism of ion channels or modulation of neurotransmitter receptors. Electrophysiology (patch-clamp) and calcium flux assays in neuronal cells are used to assess ion channel inhibition. Radioligand binding assays (e.g., ³H-labeled antagonists) quantify receptor affinity (Kᵢ values < 100 nM). Knockout mouse models further elucidate in vivo target engagement .

Q. How do crystallographic studies enhance understanding of target interactions?

Single-crystal X-ray diffraction (via SHELXL) reveals precise bond angles and dihedral rotations critical for docking into enzyme active sites. For example, a 120° torsion angle between the methoxyphenyl and piperidinyl groups optimizes π-π stacking with aromatic residues in the target protein. Density functional theory (DFT) calculations correlate these structural features with binding energy (-9.2 kcal/mol) .

Q. How are contradictions between computational predictions and experimental bioactivity data resolved?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Molecular dynamics (MD) simulations (50 ns trajectories) assess binding pose stability. Free-energy calculations (MM/PBSA) refine affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) to reconcile computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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